![molecular formula C3H8O3S B1222372 1-Propanesulfonic acid CAS No. 5284-66-2](/img/structure/B1222372.png)
1-Propanesulfonic acid
Overview
Description
1-Propanesulfonic acid is a clear brown to dark brown liquid . It is used as a thickening agent for acidic or basic cleaning agents, friction reducing agent, water-based lubricant, mineral scale remover, and suspension aid for pigments and fillers .
Synthesis Analysis
1-Propanesulfonic acid can be synthesized from 1-Propanethiol . Another method involves the reaction of an aqueous solution of bisulfite with allyl alcohol in the presence of oxygen at boiling temperature .Molecular Structure Analysis
The molecular formula of 1-Propanesulfonic acid is CH3CH2CH2SO3H . It has an average mass of 124.159 Da and a Monoisotopic mass of 124.019417 Da .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 1-Propanesulfonic acid .Physical And Chemical Properties Analysis
1-Propanesulfonic acid has a density of 1.3±0.1 g/cm3 . It has a refractive index of 1.456 and a molar refractivity of 26.3±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Catalysis
1-Propanesulfonic acid is utilized in the field of catalysis, particularly in the preparation of bifunctional catalysts. These catalysts have both acidic and redox sites, which are crucial for cascade processes like the one-pot transformation of glycerol to acrylic acid . The compound can modify vanadium-containing catalysts, influencing the oxidation state of vanadium and the number of penta-coordinated vanadium species .
Material Science
In material science, 1-Propanesulfonic acid is used to treat mesoporous ordered silica of SBA-15 type. This treatment impacts the state of vanadium incorporated into the matrix, which is significant for designing materials with specific redox and acidic properties .
Biochemistry
The sodium salt of 1-Propanesulfonic acid is employed in biochemistry research. It has been used to study the reaction between active methyl-coenzyme M reductase and inhibitors, which is essential for understanding enzymatic functions and interactions .
Polymer Chemistry
1-Propanesulfonic acid plays a role in polymer chemistry. It is involved in the synthesis of superabsorbent polymers (SAPs) with improved gel properties. These SAPs have applications in areas such as agriculture and hygiene products .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it serves as a standard or reference material in various chemical analyses due to its well-defined properties .
Safety And Hazards
1-Propanesulfonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures include wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFHTAICRTXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051231 | |
Record name | 1-Propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonic acid | |
CAS RN |
5284-66-2, 28553-80-2 | |
Record name | 1-Propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5284-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Propanesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-propanesulfonic acid?
A1: The molecular formula of 1-propanesulfonic acid is C3H8O3S, and its molecular weight is 124.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1-propanesulfonic acid and its derivatives?
A2: Common spectroscopic techniques include Fourier transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and electron spectroscopy for chemical analysis (ESCA) []. These techniques provide information about the compound's structure, bonding, and elemental composition.
Q3: How does the incorporation of 1-propanesulfonic acid affect the properties of linear low-density polyethylene (LLDPE)?
A3: Grafting 1-propanesulfonic acid onto LLDPE increases its hydrophilicity and alters its crystallization behavior. Studies have shown an increase in crystallization temperature and a decrease in crystallinity with increasing degrees of grafting []. This modification can influence the material's mechanical and surface properties.
Q4: Can 1-propanesulfonic acid or its derivatives be used as catalysts in biodiesel production?
A4: Yes, research indicates that 1-propanesulfonic acid can act as an efficient and recyclable catalyst in the esterification of free fatty acids present in low-grade palm oil, a crucial pre-treatment step in biodiesel production []. This catalytic activity can be attributed to its acidic nature, facilitating the conversion of free fatty acids to fatty acid methyl esters.
Q5: How is computational chemistry applied to study the interactions of 1-propanesulfonic acid derivatives with biomolecules?
A5: Researchers use collision-induced dissociation mass spectrometry (CID-MS) combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to determine the gas-phase binding energies of small molecules, like aminosulfonates derived from 1-propanesulfonic acid, to the amyloid-β 40 peptide []. This approach helps understand the potential of these molecules to interact with and potentially modulate the aggregation of amyloid-β, which is implicated in Alzheimer's disease.
Q6: How does the removal of a thiol group from 2,3-dimercapto-1-propanesulfonic acid (DMPS) affect its interaction with organic anion transporters?
A6: Studies using human and rabbit organic anion transporters (OAT1 and OAT3) show that removing a thiol group from DMPS to yield 3-mercapto-1-propanesulfonic acid significantly impacts its binding affinity. This modification results in a 2.5-fold increase in IC50 for OAT1 and a dramatic ~55-fold increase for OAT3, highlighting the importance of the thiol group for interaction, particularly with OAT3 [].
Q7: How does the incorporation of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) influence the properties of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) based cation exchange membranes (CEMs)?
A7: Grafting AMPS onto PVDF-co-HFP enhances the membrane's water uptake and provides acid and oxidative resistance, making it suitable for applications like membrane electrolysis []. The sulfonic acid groups in AMPS contribute to increased water sorption, while the polymer backbone provides mechanical stability.
A7: While specific SHE regulations are not discussed in the provided research, it is crucial to emphasize that safe handling and disposal practices should always be followed when working with 1-propanesulfonic acid and its derivatives. Always consult relevant safety data sheets and adhere to institutional guidelines.
Q8: Can hydrogels containing 1-propanesulfonic acid derivatives be used for controlled drug delivery?
A8: Research indicates the potential of hydrogels composed of 1-propanesulfonic acid derivatives like AMPS for controlled drug release [, , ]. These hydrogels can be designed to respond to specific stimuli like pH changes, releasing the drug in a controlled manner. For instance, a hydrogel formulated with hydroxypropyl methylcellulose, acrylic acid, and AMPS demonstrated pH-sensitive swelling and controlled release of the antihypertensive drug captopril [].
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